N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities including anticancer potential . The compound is a derivative of benzo[c][1,2,5]thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis
The energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels determines the electronic and optical properties of similar compounds . The most stable conformers of similar compounds have been theoretically investigated .Chemical Reactions Analysis
Thiadiazole derivatives have shown considerable activity in human myeloid leukemia cell lines HL-60 and U937 . The thiadiazole-containing drugs, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium, are already used in clinics .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the symmetric structures, in which the 4 and 7 positions of the benzothiadiazole ring are replaced by identical substituents, are widely used as monomers for the obtaining of donor-acceptor polymers .Scientific Research Applications
Synthesis and Biological Activities
The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, as part of a larger group of chemically similar compounds, has been studied for its synthesis and potential biological activities. Research indicates that derivatives of furan and thiadiazole, such as this compound, have been synthesized and tested for various biological activities, including antimicrobial and anticancer properties (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Evaluation
Another study focused on the synthesis of derivatives of furan and thiadiazole, exploring their potential as antimicrobial agents. These compounds were tested against a range of microorganisms, including both gram-positive and gram-negative bacteria and various fungi (Patel, Patel, & Shah, 2015).
Reactivity and Electrophilic Substitution Reactions
The reactivity of compounds similar to this compound has been investigated, specifically looking at electrophilic substitution reactions. This research provides insight into how these compounds can be chemically modified and potentially used in various applications (Aleksandrov & El’chaninov, 2017).
Antibacterial Agents and QSAR Studies
Compounds in this category have also been synthesized and analyzed for their potential as antibacterial agents. Quantitative structure-activity relationship (QSAR) studies provide a deeper understanding of how structural variations in these compounds affect their biological activity (Palkar et al., 2017).
Insecticidal Assessment
Some derivatives of furan and thiadiazole have been assessed for their potential use as insecticides, specifically against pests like the cotton leafworm. This indicates a potential application in agricultural pest control (Fadda et al., 2017).
Antimicrobial Docking Study
A docking study of benzimidazole-2yl derivatives, including compounds similar to our compound of interest, was conducted to evaluate their potential as antimicrobial agents. This research combines chemical synthesis with computational methods to predict the effectiveness of these compounds against bacterial targets (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Photovoltaic and Electrochemical Applications
Research into the electrochemical polymerization of furan and benzochalcogenodiazole based monomers, closely related to the compound , suggests potential applications in photovoltaic and electrochemical devices (İçli-Özkut et al., 2013).
Inhibition of Nitric Oxide Synthase
Pyrazoline and thiadiazoline heterocycles, related to the compound of interest, have been developed and studied for their inhibitory activities against nitric oxide synthase, an enzyme involved in various physiological processes (Arias et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds, which share a similar structure, have been used as electron acceptors in organic photovoltaics and as fluorescent sensors . These compounds interact with their targets by accepting electrons, which can lead to changes in the target’s electronic state .
Biochemical Pathways
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may interact with pathways related to light absorption and electron transfer .
Pharmacokinetics
It is known that similar compounds, such as benzo[c][1,2,5]thiadiazoles, have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may have properties suitable for these applications.
Result of Action
Similar compounds have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may have the ability to alter electronic states and produce fluorescence.
Action Environment
Similar compounds have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may be influenced by factors such as light exposure and temperature.
Future Directions
The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The design and synthesis of new series of these compounds as anticancer agents targeting tumor hypoxia is underway . The findings from these studies are promising for the use of computational methods in the design of novel conjugated polymers .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)17-5-6-21-10-12(9-18-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNPMJXWFWAXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.